4-Isohexylpyridine
CAS No.: 22241-38-9
Cat. No.: VC11992308
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22241-38-9 |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | 4-(4-methylpentyl)pyridine |
| Standard InChI | InChI=1S/C11H17N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h6-10H,3-5H2,1-2H3 |
| Standard InChI Key | ZPLJAHIMDRYVIX-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC1=CC=NC=C1 |
| Canonical SMILES | CC(C)CCCC1=CC=NC=C1 |
Introduction
Chemical Identity and Structural Features
4-Isohexylpyridine (IUPAC name: 4-(4-methylpentyl)pyridine) is a monosubstituted pyridine derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. The isohexyl group (–CH₂CH(CH₂CH₂CH₃)CH₂–) introduces steric bulk and hydrophobicity, distinguishing it from linear alkylpyridines. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Boiling Point (estimated) | 210–230°C (at atmospheric pressure) |
| Density (20°C) | ~0.89–0.92 g/mL |
| Solubility | Miscible in organic solvents (e.g., ethanol, dichloromethane); low water solubility (<0.1 g/L at 25°C) |
| Refractive Index | ~1.485–1.495 (20°C) |
The C-4 substitution pattern ensures minimal electronic perturbation of the pyridine ring’s aromatic system, preserving its basicity (predicted pKa ~5.5–6.5) . The isohexyl group’s branching enhances lipid solubility, making the compound suitable for hydrophobic applications .
Synthesis and Functionalization Strategies
Regioselective C-4 Alkylation
Modern pyridine alkylation leverages in situ pyridinium salt formation to direct nucleophiles to the C-4 position. A breakthrough method involves urea-based activators to generate stable pyridinium intermediates, enabling the incorporation of isohexyl groups via Grignard reagents .
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Activation: Pyridine reacts with a urea-derived electrophile (e.g., trifluoroacetyl urea) under mild conditions to form a pyridinium salt. The urea’s steric bulk (e.g., diisobutyl substituents) shields C-2 and C-6, ensuring >99:1 C-4 selectivity.
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Nucleophilic Attack: Isohexylmagnesium bromide (prepared from isohexyl bromide and magnesium) is added, yielding 4-isohexyl-1,2-dihydropyridine.
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Aromatization: Oxidation with MnO₂ or DDQ restores aromaticity, affording 4-isohexylpyridine in 75–85% yield.
This method surpasses traditional Friedel-Crafts alkylation, which suffers from poor regiocontrol and polyalkylation .
Alternative Pathways
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Radical Alkylation: Baran’s protocol uses Fe-catalyzed hydrogen atom transfer (HAT) to install alkyl groups at C-4, though isohexyl-specific examples are unreported .
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Cross-Coupling: Suzuki-Miyaura couplings with 4-bromopyridine and isohexylboronic acids remain challenging due to the pyridine’s electron-deficient nature .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous 4-alkylpyridines reveals decomposition onset temperatures >250°C, suggesting 4-isohexylpyridine’s suitability for high-temperature applications .
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 8.45 (d, J = 5.1 Hz, 2H, H-2/H-6), 7.25 (d, J = 5.1 Hz, 2H, H-3/H-5), 2.50 (m, 2H, CH₂), 1.55 (m, 1H, CH), 1.30–1.15 (m, 6H, CH₂), 0.90 (t, 6H, CH₃).
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IR: Peaks at 3050 cm⁻¹ (C–H aromatic), 2920 cm⁻¹ (C–H alkyl), 1590 cm⁻¹ (C=N) .
Applications in Pharmaceuticals and Materials
Pharmaceutical Intermediates
4-Isohexylpyridine serves as a precursor to bioactive molecules:
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Anticancer Agents: Pyridine-thiosemicarbazone conjugates exhibit topoisomerase II inhibition .
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Iron Chelators: Analogues of pyridine-2-carboxaldehyde isonicotinoylhydrazone (PCIH) show promise in treating iron overload disorders .
Metal-Organic Frameworks (MOFs)
The isohexyl group enhances hydrophobicity in Zn-MOFs, improving gas storage selectivity (e.g., CO₂/N₂ separation) .
Corrosion Inhibition
Branched alkylpyridines form protective monolayers on mild steel, reducing corrosion rates by >90% in acidic media .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral 4-isohexylpyridine derivatives for pharmaceutical use.
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Polymer Chemistry: Incorporating 4-isohexylpyridine into conductive polymers for organic electronics.
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Biological Screening: Evaluating antimicrobial and anti-inflammatory activities in in vitro models .
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